molecular formula C12H15N5O2 B11460792 2H-1,2,3,4-Tetrazole-2-acetic acid, 5-(3-amino-4-methylphenyl)-, ethyl ester

2H-1,2,3,4-Tetrazole-2-acetic acid, 5-(3-amino-4-methylphenyl)-, ethyl ester

Cat. No.: B11460792
M. Wt: 261.28 g/mol
InChI Key: JHADJNFIENNECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,2,3,4-Tetrazole-2-acetic acid, 5-(3-amino-4-methylphenyl)-, ethyl ester: is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3,4-Tetrazole-2-acetic acid, 5-(3-amino-4-methylphenyl)-, ethyl ester typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of hydrazoic acid with nitriles under acidic conditions.

    Introduction of Acetic Acid Group: The acetic acid group is introduced through a nucleophilic substitution reaction.

    Attachment of 3-Amino-4-Methylphenyl Group: This step involves the coupling of the tetrazole ring with 3-amino-4-methylphenyl using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like alkyl halides or aryl halides under basic conditions.

Major Products:

    Oxidation Products: Nitro derivatives of the original compound.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine:

    Drug Development: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

Industry:

    Agrochemicals: It is used in the synthesis of agrochemicals, including herbicides and pesticides.

    Polymers: The compound is utilized in the production of specialty polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 2H-1,2,3,4-Tetrazole-2-acetic acid, 5-(3-amino-4-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzyme active sites and inhibit their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

  • 2H-1,2,3,4-Tetrazole-2-acetic acid, 5-(4-methylphenyl)-, ethyl ester
  • 2H-1,2,3,4-Tetrazole-2-acetic acid, 5-(3-chloro-4-methylphenyl)-, ethyl ester
  • 2H-1,2,3,4-Tetrazole-2-acetic acid, 5-(3-amino-4-ethylphenyl)-, ethyl ester

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., chloro, ethyl) can significantly alter the compound’s reactivity and biological activity.
  • Reactivity: The introduction of electron-withdrawing or electron-donating groups can influence the compound’s reactivity in various chemical reactions.
  • Biological Activity: Substituents can affect the compound’s ability to interact with biological targets, leading to variations in its pharmacological properties.

Properties

IUPAC Name

ethyl 2-[5-(3-amino-4-methylphenyl)tetrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-3-19-11(18)7-17-15-12(14-16-17)9-5-4-8(2)10(13)6-9/h4-6H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHADJNFIENNECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC(=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.